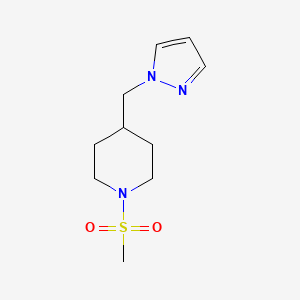

![molecular formula C27H28N2O3 B2897347 3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 862978-36-7](/img/structure/B2897347.png)

3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

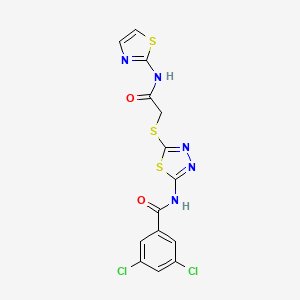

The compound “3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains an adamantylcarbonyl group, which is derived from adamantane, a type of diamondoid. Diamondoids are cage-like, diamond-like structures, and adamantane is the simplest diamondoid, consisting of three connected cyclohexane rings in a chair conformation . The compound also contains an amino group, a benzofuran group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The adamantyl group would provide a rigid, three-dimensional structure, while the benzofuran and carboxamide groups could participate in various interactions due to their polar nature .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the benzofuran group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxamide could increase its solubility in polar solvents . The adamantyl group could contribute to its lipophilicity and potentially enhance its membrane permeability if it’s a drug .科学的研究の応用

Polymer Technology

One area of application for adamantane-containing compounds is in the development of new polyamides and polyimides. For example, adamantyl groups have been incorporated into polyamide-imides (PAIs) to enhance their thermal stability and mechanical properties. These PAIs exhibit high glass transition temperatures (230-254°C) and thermal degradation temperatures (467-491°C in nitrogen), making them suitable for high-performance applications. The polymers also show good solubility in various solvents, allowing for easy processing into films with tensile strengths ranging from 67 to 110 MPa and tensile moduli from 2.1 to 2.6 GPa (Liaw & Liaw, 2001).

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives have shown potential as antiviral and antibacterial agents. A study on the structure-activity relationship of vancomycin, eremomycin, and dechloroeremomycin aglycon derivatives highlighted the antibacterial and anti-HIV activities of N-(adamantyl-1)methylcarboxamide derivatives. These compounds demonstrated activity against both glycopeptide-susceptible and -resistant bacteria, with some showing good antiretroviral activity against HIV-1. This suggests the promising application of adamantane derivatives in the treatment and prophylaxis of bacterial infections and HIV (Printsevskaya et al., 2005).

Antimicrobial Agents

Adamantane derivatives have also been synthesized for their antimicrobial properties. N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines and related compounds were prepared and evaluated for their antimicrobial activity. These compounds showed potential as antimicrobial agents, with certain derivatives demonstrating marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis. This indicates the utility of adamantane derivatives in developing new antimicrobial agents to combat resistant bacterial strains (Eisa, Tantawy, & El-kerdawy, 1990).

Material Science

In material science, the incorporation of adamantane moieties into aromatic diamines has led to the development of electroactive polymers with promising mechanical and thermal properties. These polymers, which include aromatic polyamides and polyimides containing adamantylphenoxy-substituted triphenylamine units, are characterized by high glass transition temperatures, good solubility in polar solvents, and the ability to form strong, transparent films. Their electrochemical and electrochromic properties make them suitable for applications in electronic devices (Hsiao et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

3-(adamantane-1-carbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-16-6-8-20(9-7-16)28-25(30)24-23(21-4-2-3-5-22(21)32-24)29-26(31)27-13-17-10-18(14-27)12-19(11-17)15-27/h2-9,17-19H,10-15H2,1H3,(H,28,30)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZPSGZHGJIZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Adamantane-1-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)

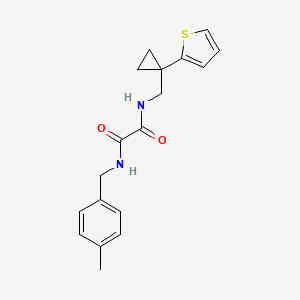

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2897274.png)

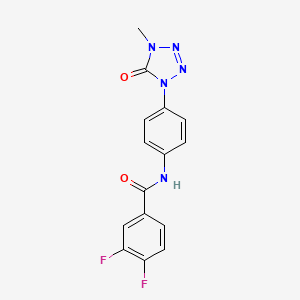

![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)

![2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate](/img/structure/B2897278.png)

![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)

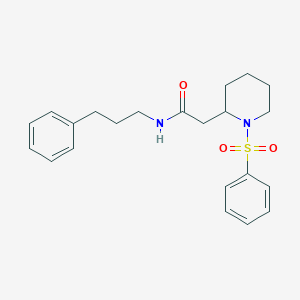

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)